![molecular formula C15H13F2NO2 B4234657 N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4234657.png)
N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide, also known as DFP-10825, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. It belongs to the class of N-aryl-2-phenylacetamides and has been studied for its use in treating various diseases and disorders. In
Wirkmechanismus
The mechanism of action of N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act on the GABAergic system. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide is thought to enhance the activity of GABA by binding to the benzodiazepine site on the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the threshold for seizures in animal models, indicating its potential use as an anticonvulsant. It has also been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic. Additionally, it has been shown to have antidepressant-like effects in animal models, suggesting its potential use in treating depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide is its high potency and selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the GABAergic system and its role in various diseases and disorders. However, one limitation of N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in treating anxiety disorders. Another area of interest is its potential use in treating drug-resistant epilepsy. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide and its potential for use in treating other diseases and disorders.
Wissenschaftliche Forschungsanwendungen
N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide has been studied for its potential use in treating various diseases and disorders. It has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties in animal models. Additionally, it has been studied for its potential use in treating neuropathic pain, anxiety, and epilepsy.
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-20-14-4-2-10(3-5-14)6-15(19)18-13-8-11(16)7-12(17)9-13/h2-5,7-9H,6H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJURPUOPOWTUCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.